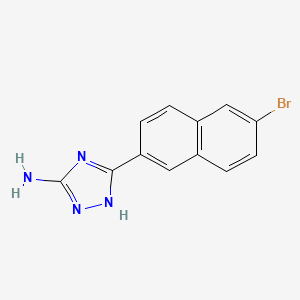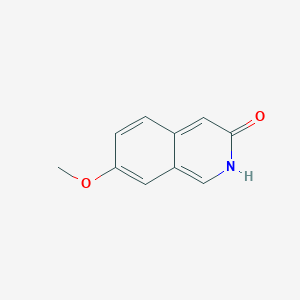
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate typically involves the reaction of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with methyl isonicotinate under specific conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are employed to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology: In biological research, Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate is studied for its potential antibacterial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: In medicine, this compound is being investigated for its potential anticancer properties. Its ability to interfere with specific cellular pathways makes it a candidate for developing new anticancer drugs .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)isonicotinate involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls, leading to cell death. In anticancer applications, it may interfere with cellular pathways that regulate cell growth and division, leading to apoptosis (programmed cell death) .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)isonicotinate
- Methyl 2-(2-(3,4-dihydroxyphenyl)thiazol-4-yl)isonicotinate
Comparison: While these compounds share a similar core structure, the substituents on the phenyl ring can significantly affect their biological activities and chemical properties. For example, the presence of methoxy groups may enhance the compound’s solubility in organic solvents, while hydroxy groups may increase its reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C20H20N2O4S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
methyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H20N2O4S/c1-4-25-17-7-6-13(11-18(17)26-5-2)19-22-16(12-27-19)15-10-14(8-9-21-15)20(23)24-3/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
HOSZLXQCAMMTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC=CC(=C3)C(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




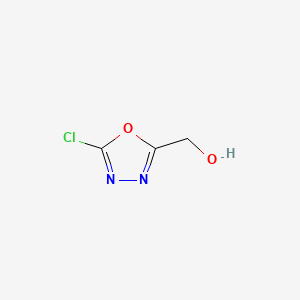

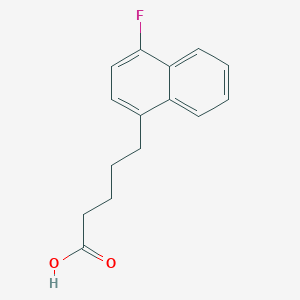

![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
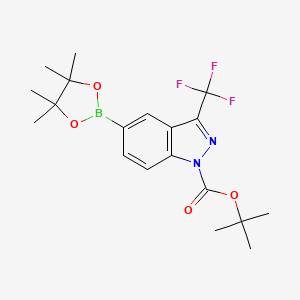
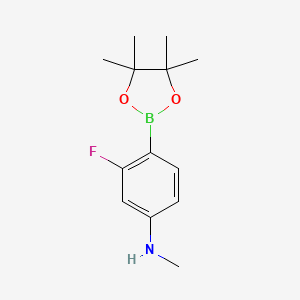

![3-Ethynyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13664587.png)
